

Application Notes and Protocols for In Vivo Evaluation of GSK3735967

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Compound of Interest

Compound Name: GSK3735967

Cat. No.: B15568910

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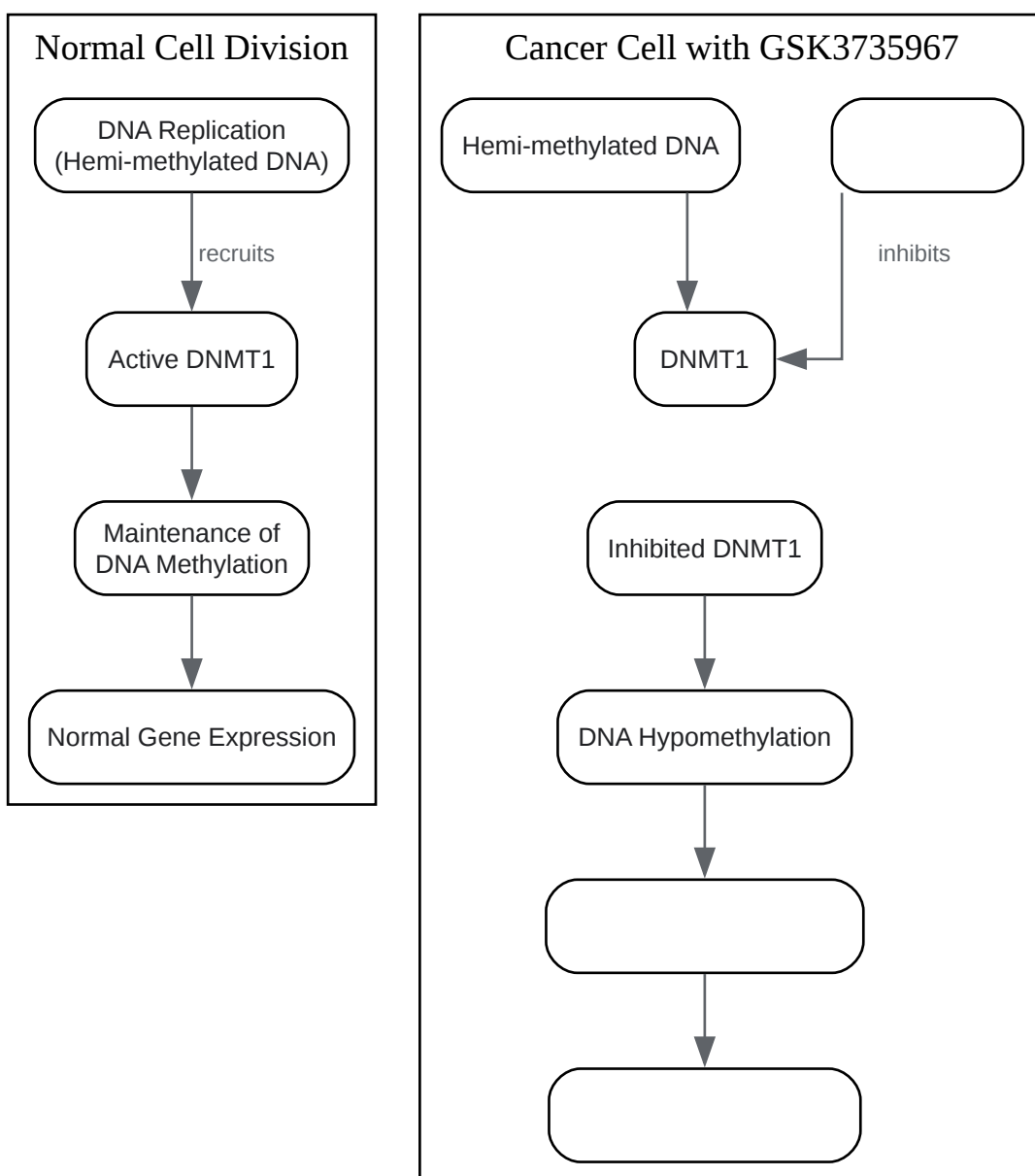
Introduction

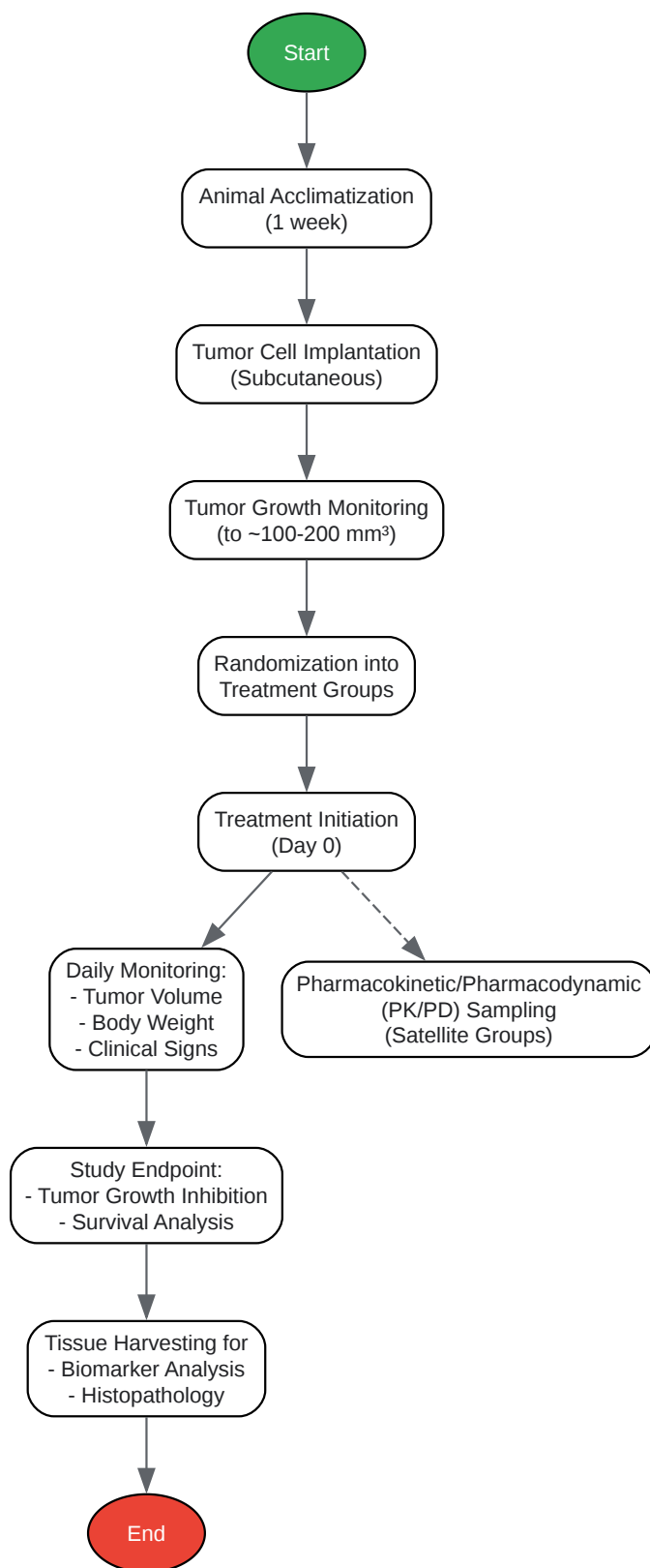
GSK3735967 is a potent and selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ value of 40 nM. As a DNMT1 inhibitor, **GSK3735967** holds therapeutic promise in oncology by targeting aberrant DNA methylation patterns characteristic of various cancers. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **GSK3735967** in preclinical cancer models. The protocols and methodologies are based on established principles for in vivo studies of DNMT1 inhibitors.

Mechanism of Action: DNMT1 Inhibition

DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and promote cancer progression. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.

GSK3735967, by selectively inhibiting DNMT1, is designed to reverse aberrant hypermethylation, reactivate silenced tumor suppressor genes, and consequently inhibit cancer cell growth.





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